

# An In-depth Technical Guide to the Transactinide Elements

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## Compound of Interest

Compound Name: CM-118

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## Introduction

The transactinide elements, also known as superheavy elements, are the chemical elements with atomic numbers greater than that of lawrencium ( $Z = 103$ ), beginning with rutherfordium ( $Z = 104$ ).<sup>[1][2]</sup> These elements occupy the 7th period and the d-block and p-block of the periodic table.<sup>[1][2]</sup> All known transactinide elements are radioactive and are synthesized artificially in laboratories; they are not found in nature.<sup>[1][2]</sup> The study of these elements pushes the boundaries of our understanding of nuclear and atomic physics, particularly the influence of relativistic effects on chemical properties.

A key characteristic of the transactinide elements is the significant impact of relativistic effects on their electronic structure.<sup>[3]</sup> Due to the high nuclear charge, the innermost electrons orbit the nucleus at speeds that are a considerable fraction of the speed of light. This leads to a relativistic increase in their mass, which in turn causes a contraction and stabilization of the s and p orbitals, and a destabilization and expansion of the d and f orbitals.<sup>[4]</sup> These effects can lead to chemical properties that deviate from simple extrapolations of trends observed in their lighter homologs within the same group.

The experimental investigation of transactinide elements is exceptionally challenging due to their extremely low production rates (often on the order of a few atoms per week or even per month) and very short half-lives, which can range from minutes to milliseconds.<sup>[5]</sup> This necessitates the use of highly specialized and sensitive "atom-at-a-time" experimental techniques to probe their chemical and physical properties.

## Discovery and Synthesis of Transactinide Elements

Transactinide elements are synthesized via heavy-ion induced nuclear fusion reactions. In this process, a target of a heavy element is bombarded with a high-energy beam of ions of a lighter element. The fusion of the projectile and target nuclei creates a highly excited compound nucleus, which then de-excites by emitting neutrons to form a transactinide element. Two primary methods are employed for their synthesis:

- Cold Fusion: This method involves using targets of lead (Pb) or bismuth (Bi) and projectile ions of moderate mass. The resulting compound nucleus has a relatively low excitation energy, leading to a higher probability of survival as it de-excites by emitting only one or two neutrons.[\[6\]](#)
- Hot Fusion: In this approach, actinide targets such as californium (Cf) or berkelium (Bk) are bombarded with lighter ions, most notably calcium-48. The compound nucleus is formed with a higher excitation energy and typically emits three to five neutrons to reach a more stable state.[\[6\]](#)

The identification of the newly synthesized atoms is a major challenge. The primary technique used is the parent-daughter  $\alpha$ - $\alpha$  correlation method. This involves detecting the characteristic alpha decay of the new element and correlating it in time and position with the known alpha decays of its subsequent daughter and granddaughter nuclei, thus establishing a genetic decay chain.[\[6\]](#)

## Table: Discovery of the Transactinide Elements

Atomic Number (Z)	Element Name	Symbol	Year of Confirmed Discovery	Discovering Laboratory	Initial Synthesis Reaction
			242242		
			Pu(		
			2222		
			Ne,4n)		
			260260		
104	Rutherfordium	Rf	1969 (JINR) / 1974 (LBNL)	JINR, Dubna & LBNL, Berkeley	Rf (JINR) / 249249
			Cf(		
			1212		
			C,4n)		
			257257		
			Rf (LBNL)		
105	Dubnium	Db	1968 (JINR) / 1970 (LBNL)	JINR, Dubna & LBNL, Berkeley	243243 Am(
			2222		
			Ne,4n)		
			261261		
			Db (JINR) /		
			249249		
			Cf(		
			1515		

N,4n)

260260

Db (LBNL)

208208

Pb(

5454

Cr,2n)

260260

JINR, Dubna  
& LBNL,  
Berkeley

Sg (JINR) /  
249249

Cf(

1818

O,4n)

263263

Sg (LBNL)

209209

Bi(

107 Bohrium Bh 1981 GSI,  
Darmstadt 5454  
Cr,1n)

262262

Bh

108 Hassium Hs 1984 GSI,  
Darmstadt 208208

Pb(

5858

Fe,1n)

265265

Hs

---

209209

Bi(

109 Meitnerium Mt 1982 GSI, 5858  
Darmstadt Fe,1n)

266266

Mt

---

208208

Pb(

110 Darmstadtium Ds 1994 GSI, 6262  
Darmstadt Ni,1n)

269269

Ds

---

209209

Bi(

111 Roentgenium Rg 1994 GSI, 6464  
Darmstadt Ni,1n)

272272

Rg

---

---

					208208
					Pb(
112	Copernicium	Cn	1996	GSI, Darmstadt	7070 Zn,1n)
					277277
					Cn
					209209
					Bi(
113	Nihonium	Nh	2004	RIKEN, Wako	7070 Zn,1n)
					278278
					Nh
					244244
					Pu(
114	Flerovium	Fl	1999	JINR, Dubna	4848 Ca,3n)
					289289
					Fl
115	Moscovium	Mc	2003	JINR, Dubna & LLNL, Livermore	243243 Am(
					4848

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					Ca,3n)	
					288288	
					Mc	
					248248	
					Cm(	
116	Livermorium	Lv	2000	JINR, Dubna & LLNL, Livermore	4848	
					Ca,4n)	
					292292	
					Lv	
					249249	
				JINR, Dubna & LLNL, Livermore & ORNL, Oak Ridge	Bk(	
117	Tennessee	Ts	2010		4848	
					Ca,3n)	
					294294	
					Ts	
					249249	
					Cf(	
118	Oganesson	Og	2002	JINR, Dubna & LLNL, Livermore	4848	
					Ca,3n)	
					294294	
					Og	

## Table: Initial Synthesis Reactions and Key Isotopes

Element	Synthesis Reaction	Reaction Type	Produced Isotope	Half-life
	249249			
Rutherfordium (Rf)	Cf( 1212 C,4n)	Hot Fusion	257257 Rf	~4.5 s
	249249			
Dubnium (Db)	Cf( 1515 N,4n)	Hot Fusion	260260 Db	~1.5 s
	249249			
Seaborgium (Sg)	Cf( 1818 O,4n)	Hot Fusion	263263 Sg	~0.9 s
	209209			
Bohrium (Bh)	Bi( 5454 Cr,1n)	Cold Fusion	262262 Bh	~84 ms
	208208			
Hassium (Hs)	Pb( 5858 Fe,1n)	Cold Fusion	265265 Hs	~2 ms

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	209209			
Meitnerium (Mt)	Bi(5858	Cold Fusion	266266 Mt	~3.4 ms
	Fe,1n)			
	208208			
Darmstadtium (Ds)	Pb(6262	Cold Fusion	269269 Ds	~0.17 ms
	Ni,1n)			
	209209			
Roentgenium (Rg)	Bi(6464	Cold Fusion	272272 Rg	~3.8 ms
	Ni,1n)			
	208208			
Copernicium (Cn)	Pb(7070	Cold Fusion	277277 Cn	~0.24 ms
	Zn,1n)			
	209209			
Nihonium (Nh)	Bi(7070	Cold Fusion	278278 Nh	~0.24 ms
	Zn,1n)			
Flerovium (Fl)	244244	Hot Fusion	289289 Fl	~2.6 s

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Pu(

4848

Ca,3n)

243243

Moscovium (Mc)	Am(	Hot Fusion	288288	~87 ms
	4848		Mc	
	Ca,3n)			

248248

Livermorium (Lv)	Cm(	Hot Fusion	292292	~18 ms
	4848		Lv	
	Ca,4n)			

249249

Tennessine (Ts)	Bk(	Hot Fusion	294294	~51 ms
	4848		Ts	
	Ca,3n)			

249249

Oganesson (Og)	Cf(	Hot Fusion	294294	~0.89 ms
	4848		Og	
	Ca,3n)			

## Experimental Protocols

The study of transactinide elements at the "atom-at-a-time" level requires highly specialized and rapid experimental techniques. The general workflow involves the production of the

element, its swift separation from other reaction byproducts, and its identification and characterization before it undergoes radioactive decay.

## Gas-Phase Chemistry

Gas-phase chromatography is a crucial technique for investigating the volatility of compounds formed by transactinide elements, which provides insights into their chemical bonding and electronic structure.

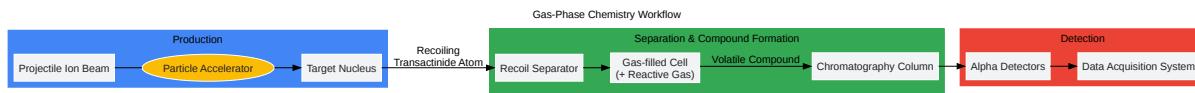
Methodology:

- Production and Thermalization: Transactinide atoms are produced in a nuclear reaction and recoil out of the target material. They are then stopped and thermalized in a recoil chamber filled with an inert gas, such as helium or argon, often mixed with a reactive gas.
- In-situ Compound Formation: The thermalized atoms react with the reactive gas within the chamber to form volatile compounds. For instance, to study the chemical properties of hassium, oxygen is introduced to form the volatile hassium tetroxide ( $HsO_4$ ).[7]

44

).[7]

- Chromatographic Separation: The volatile compounds are then transported by the carrier gas through a chromatographic column.
  - In isothermal gas chromatography, the column is maintained at a constant temperature, and the retention time of the compound is measured to determine its volatility.
  - In thermochromatography, a negative temperature gradient is established along the column. The temperature at which the compound deposits on the column wall provides a measure of its volatility.
- Detection: The end of the chromatography column is typically surrounded by an array of detectors, such as silicon alpha detectors, which register the alpha decay of the transactinide compound and its subsequent daughter products.



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## Gas-Phase Chemistry Workflow

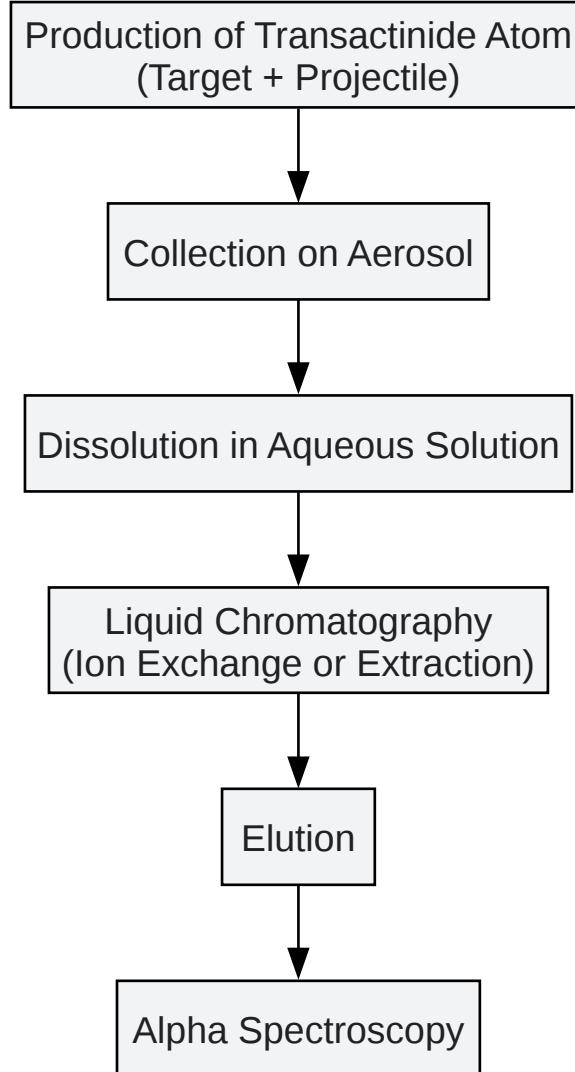
# Aqueous-Phase Chemistry

Liquid chromatography and solvent extraction techniques are employed to investigate the behavior of transactinide elements in aqueous solutions, providing information about their ionic radii, complexation chemistry, and oxidation states.

### Methodology:

- **Production and Collection:** Transactinide atoms are produced in a nuclear reaction and recoil out of the target. They are then collected on aerosols, typically composed of a soluble salt like KCl.
- **Dissolution:** The aerosols are transported via a gas jet to a collection site where they are dissolved in an appropriate aqueous solution, such as an acid.
- **Chemical Separation:** The resulting solution is then passed through a chromatography column packed with an ion-exchange resin or a stationary phase for extraction chromatography. The behavior of the transactinide element, i.e., whether it is retained on the column or elutes, depends on its chemical properties and the specific conditions of the mobile and stationary phases.
- **Detection:** The eluent from the column or the column itself is then subjected to alpha spectroscopy to detect the characteristic radioactive decay of the transactinide element and its daughter products.

## Aqueous-Phase Chemistry Workflow

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## Aqueous-Phase Chemistry Workflow

## Chemical and Physical Properties of Transactinide Elements

The chemical and physical properties of the transactinide elements are primarily determined through a combination of atom-at-a-time experiments and sophisticated theoretical calculations.

## Table: Summary of Known and Predicted Properties

Element	Group	Electron Configuration (Predicted)	Most Stable Oxidation State (Predicted/Observed)	Predicted Physical State	Key Chemical Characteristics
Rutherfordium (Rf)	4	[Rn] 5f <sup>1</sup> 6d <sup>1</sup> 7s <sup>2</sup> c4139270029 ="" _nghost- ng- c4115135284 ="" class="inline ng-star- ng-inserted"> 1414 6d <sup>22</sup> 7s <sup>22</sup>	+4	Solid	Behaves as a typical member of Group 4, homologous to hafnium. Forms a stable tetravalent ion in aqueous solution. <sup>[8]</sup>

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Dubnium (Db)	5	[Rn] 5f 1414 6d 33 7s 22	+5	Solid	Shows properties similar to niobium and tantalum, with its chemistry being influenced by the formation of various complex ions in solution.[9]
Seaborgium (Sg)	6	[Rn] 5f 1414 6d 44 7s 22	+6	Solid	Exhibits chemistry homologous to tungsten and has been shown to form a volatile oxychloride (SgO <sub>2</sub> Cl <sub>2</sub> ).
Bohrium (Bh)	7	[Rn] 5f 1414 6d 55	+7	Solid	Behaves as a heavier homolog of rhenium and has been observed to form a

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		7s		volatile
	22			oxyhalide.[10]
				Expected to be chemically similar to osmium.
		[Rn] 5f		
		1414		Theoretical calculations predict the formation of a highly volatile tetroxide
		6d		
Hassium (Hs)	8	66	+8	Solid
		7s		(HsO
		22		44
				).[7]
		[Rn] 5f		
		1414		Predicted to be a noble metal with stable +3 and +6 oxidation states.[11]
		6d		
Meitnerium (Mt)	9	77	+3, +6	Solid
		7s		
		22		

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		[Rn] 5f			
Darmstadtium (Ds)	10	1414 6d 88 7s 22	+6, +4, +2	Solid	Predicted to have stable oxidation states similar to other group 10 elements.
		[Rn] 5f			
Roentgenium (Rg)	11	1414 6d 99 7s 22	+3, +5, +1	Solid	Predicted to be a very unreactive metal with stable +3 and +5 oxidation states. <a href="#">[12]</a>
		[Rn] 5f			
Copernicium (Cn)	12	1414 6d 1010 7s 22	+2, +4	Liquid/Gas	Exhibits properties of a volatile metal, and due to strong relativistic effects, it may be a liquid or even a gas at room temperature. <a href="#">[13]</a>
Nihonium (Nh)	13	[Rn] 5f 1414	+1	Solid	Predicted to have a stable +1 oxidation state due to the relativistic

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6d			stabilization
10	10		of the 7s
7s			electrons.
22			
7p			
11			

---

[Rn] 5f

Flerovium (Fl)	14	14	14			
		6d				Predicted to
		10	10			be relatively
		7s		0, +2	Solid	unreactive
		22				with a stable
		7p				+2 oxidation
		22				state.

---

[Rn] 5f

Moscovium (Mc)	15	14	14			
		6d				Predicted to
		10	10			have stable
		7s		+1, +3	Solid	+1 and +3
		22				oxidation
		7p				states.
		33				

---

		[Rn] 5f			
		1414			
		6d			
		1010			
Livermorium (Lv)	16	7s	+2, -2	Solid	Predicted to have a stable +2 oxidation state.
		22			
		7p			
		44			
		[Rn] 5f			
		1414			
		6d			
		1010			
Tennessee (Ts)	17	7s	-1, +1, +3, +5	Solid	Predicted to be a metalloid with multiple possible oxidation states.
		22			
		7p			
		55			
Oganesson (Og)	18	[Rn] 5f	0, +2, +4	Solid	Predicted to be a solid at room temperature and potentially reactive, in contrast to the other noble gases.
		1414			
		6d			
		1010			
		7s			
		22			

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7p

66

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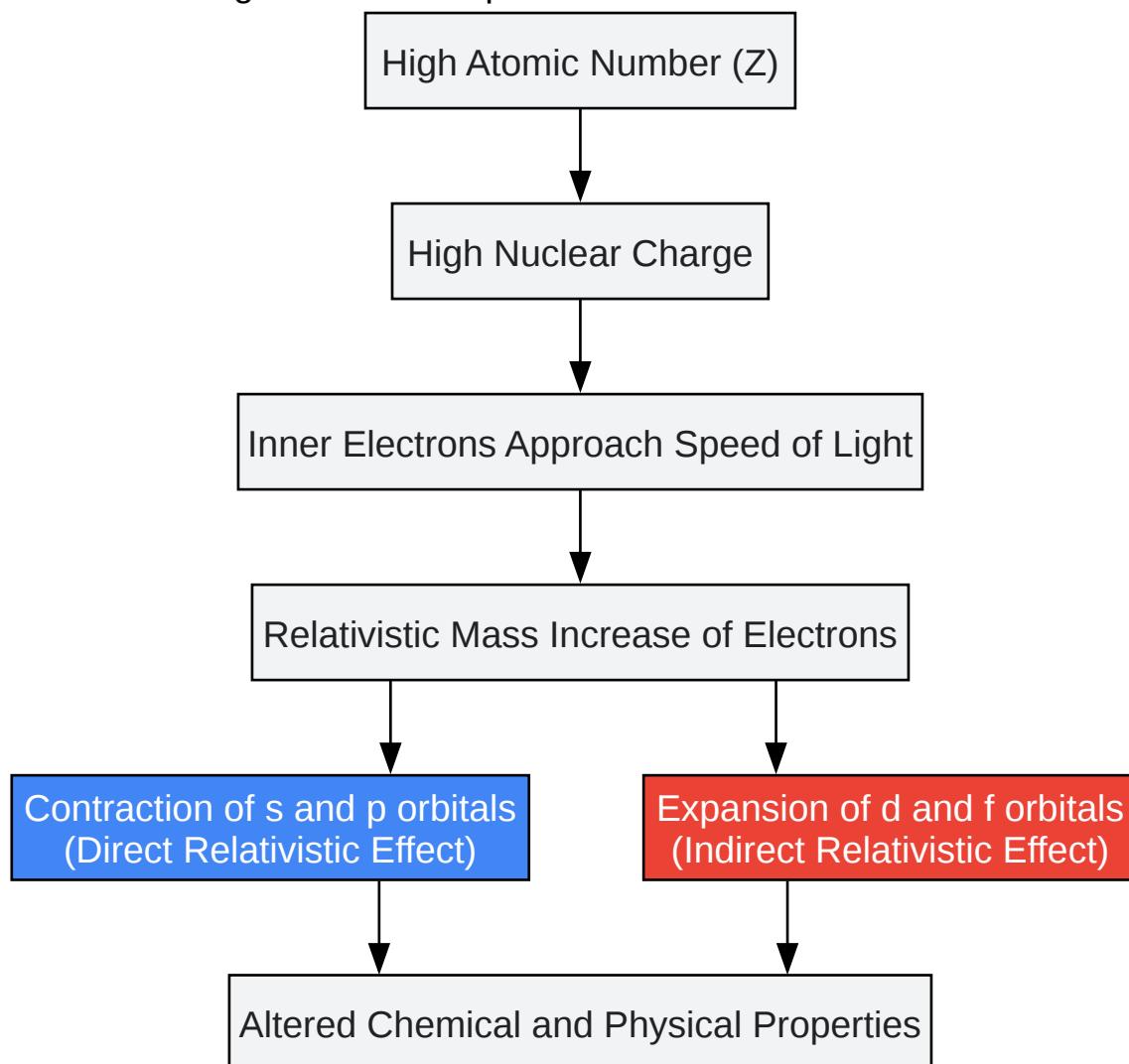
## Theoretical Models and the Island of Stability

Theoretical models are indispensable for predicting the properties of transactinide elements and for guiding the design of experiments.

### Relativistic Effects

As previously noted, relativistic effects are of paramount importance in determining the chemical and physical properties of superheavy elements. The theoretical framework for incorporating these effects is relativistic quantum chemistry, which is based on the Dirac equation rather than the non-relativistic Schrödinger equation. Computational methods such as Dirac-Fock (DF) and Density Functional Theory (DFT) with relativistic corrections are used to calculate various properties, including electron configurations, ionization potentials, and chemical bond energies.[\[14\]](#)

## Origin and Consequences of Relativistic Effects

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## Relativistic Effects Flowchart

## The Island of Stability

Nuclear theoretical models predict the existence of an "island of stability" for superheavy nuclei. This concept, which arises from the nuclear shell model, postulates that nuclei with "magic numbers" of protons and neutrons will possess significantly longer half-lives compared to neighboring isotopes. The next predicted "doubly magic" nucleus beyond

208208

Pb is theorized to be centered around atomic numbers  $Z = 114$ ,  $120$ , or  $126$  and neutron number  $N = 184$ .<sup>[15]</sup> The synthesis of elements approaching this island, such as flerovium ( $Z = 114$ ), has provided experimental data that supports this theory, as the observed half-lives of certain isotopes are longer than those of adjacent nuclides.<sup>[15]</sup>

## Conclusion

The exploration of the transactinide elements represents a vibrant and challenging frontier in modern science. Through the development of highly sophisticated experimental techniques and the application of advanced theoretical models, researchers continue to expand the boundaries of the periodic table. Each newly synthesized element and every measured chemical property provides invaluable data for refining our understanding of the fundamental forces that govern matter and the profound influence of relativistic effects in the heaviest atomic systems. Future research will undoubtedly focus on pushing further into the predicted "island of stability," with the tantalizing prospect of discovering even more exotic and potentially longer-lived superheavy elements, thereby opening new avenues in nuclear and chemical science.

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